molecular formula C20H20FNO4 B1322916 Fmoc-3-fluoro-DL-valine CAS No. 1219144-82-7

Fmoc-3-fluoro-DL-valine

Cat. No. B1322916
CAS RN: 1219144-82-7
M. Wt: 357.4 g/mol
InChI Key: DYIMQSXNKQSKCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-3-fluoro-DL-valine is an Fmoc protected valine derivative . Valine is one of the simplest amino acids with an isopropyl group as the side chain . This compound is potentially useful for proteomics studies and solid phase peptide synthesis techniques .


Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .


Molecular Structure Analysis

The molecular weight of Fmoc-3-fluoro-DL-valine is 357.38 and its molecular formula is C20H20FNO4 .


Chemical Reactions Analysis

The Fmoc group is typically removed with a base such as pyridine . This is an orthogonal de-protection strategy to the acid labile Boc group .


Physical And Chemical Properties Analysis

The smaller side chain of valine confers a fairly high degree of flexibility when incorporated into a polypeptide chain .

Scientific Research Applications

Peptide Synthesis and Solid-Phase Chemistry

Fmoc-3-fluoro-DL-valine is commonly employed in solid-phase peptide synthesis (SPPS). Its Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for stepwise assembly of peptides on a solid support. Researchers use this technique to create custom peptides for drug development, protein engineering, and biochemical studies .

Proteomics Studies

In proteomics, Fmoc-3-fluoro-DL-valine serves as a valuable tool for labeling and tracking proteins. By incorporating this modified amino acid into peptides, scientists can study protein-protein interactions, post-translational modifications, and protein localization within cells .

Bioorganic Scaffolds and Self-Assembly

Self-assembly of modified amino acids, including Fmoc-protected ones, leads to unique structures with diverse properties. Fmoc-3-fluoro-DL-valine can participate in controlled morphological transitions through solvent variation. These structures serve as bioorganic scaffolds for applications such as drug delivery, tissue engineering, and nanotechnology .

Functional Materials Design

The ease of synthesis and functional diversity of Fmoc-3-fluoro-DL-valine make it an attractive building block for designing functional materials. Researchers explore its potential in creating fibers, micelles, and tubes for applications ranging from antimicrobial coatings to emulsifiers .

Chiral Separation and Enantioselective Synthesis

Chiral amino acids play a crucial role in asymmetric synthesis. Fmoc-3-fluoro-DL-valine’s chiral nature makes it useful for enantioselective reactions and chiral resolution. Researchers investigate its applications in the synthesis of pharmaceutical intermediates and natural product derivatives .

Stabilization of Peptide Structures

The incorporation of Fmoc-3-fluoro-DL-valine into peptides can enhance their stability and resistance to proteolytic degradation. This property is valuable for designing peptide-based therapeutics and studying protein folding pathways .

Safety and Hazards

Fmoc-3-fluoro-DL-valine is considered hazardous . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Fmoc-3-fluoro-DL-valine is potentially useful for proteomics studies and solid phase peptide synthesis techniques . Its future applications could be in the field of proteomics and peptide synthesis .

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-fluoro-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO4/c1-20(2,21)17(18(23)24)22-19(25)26-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-17H,11H2,1-2H3,(H,22,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYIMQSXNKQSKCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-3-fluoro-DL-valine

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